N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-5-(methylaminomethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-6-8-4-5-9(11-7-8)12(2)3/h4-5,7,10H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODIHALEAFJFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238467 | |
| Record name | 6-(Dimethylamino)-N-methyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-46-2 | |
| Record name | 6-(Dimethylamino)-N-methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-N-methyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of N-[(5-Pyrimidinyl)methyl]-2-pyridinamine
This method describes the preparation of N-[(5-pyrimidinyl)methyl]-2-pyridinamine, which can serve as an intermediate for synthesizing insecticides like triflumezopyrim.
- 2-aminopyridine
- An inert solvent S1 (e.g., toluene)
- An optional acid catalyst (e.g., para-toluenesulfonic acid monohydrate)
- Alcohol ROH (R = C1-C4 alkyl, e.g., methanol)
- Inert solvent S2
- Borohydride reducing agent
- Inert solvent S3
- Step A: React a compound of Formula 2 with 2-aminopyridine (3) in an inert solvent S1, potentially using an acid catalyst, to produce a compound of Formula 4.
- Step B: React the compound of Formula 4 with an alcohol ROH in an inert solvent S2 to form a compound of Formula 5, where R is a C1-C4 alkyl group.
- Step C: React the compound of Formula 5 with a borohydride reducing agent in an inert solvent S3 to create a reaction mixture containing the compound of Formula 1.
- (Optional):
Reductive Amination
This method involves a reductive amination reaction between an aldehyde and an amine to form a pyridin-2-yl-methylamine derivative.
- React an aldehyde of formula (IV) with an amine under reductive amination conditions.
- Neutralize the acidic aqueous phase with NaOH 1ON and extract with ethyl acetate.
- Wash the organic phase with water, dry over magnesium sulfate, filter, and evaporate the solvent.
- Isolate the desired product through rectification under reduced pressure.
Synthesis of Methyl-(5-nitro-pyridin-2-yl)-amine
This procedure details the synthesis of methyl-(5-nitro-pyridin-2-yl)-amine, a related pyridine derivative.
- Bubble methylamine gas through a stirred solution of 2-chloro-5-nitropyridine in dichloromethane at room temperature until saturation.
- Filter off the resulting yellow precipitate, wash with dichloromethane, and dry under vacuum to obtain the title compound as a yellow solid.
- ¹H NMR (CDCL3, 400MHz) δ: 3.05 (d, 3H), 5.41 (bs, 1H), 6.37 (d, 1H), 8.21 (d, 1H), 9.03 (d, 1H)
- LRMS APCI+ m/z 154 $$M+H]+
Reduction of 2-(Methylamino)-5-nitropyridine
This method describes the reduction of a nitro group to an amine group on a pyridine ring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylamino groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Activity
Research indicates that compounds similar to N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine exhibit potential antidepressant properties. The compound's structural features allow it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.
Case Study: Antidepressant Efficacy
A study published in 2021 explored the antidepressant effects of pyridine derivatives. The results demonstrated that certain modifications to the pyridine structure enhanced binding affinity to serotonin receptors, suggesting that this compound could be a promising candidate for further development in treating depression .
Synthesis of Mesoionic Compounds
This compound serves as an important intermediate in the synthesis of mesoionic compounds. These compounds are known for their unique electronic properties and have applications in materials science and organic electronics.
Synthesis Pathway
The synthesis typically involves the reaction of pyridine derivatives with various electrophiles. The resulting mesoionic compounds have shown promise in applications such as organic photovoltaics and sensors due to their conductive properties .
Antimicrobial Properties
Studies have indicated that pyridine derivatives possess antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Toxicological Evaluation
Safety assessments are crucial for any new compound. Preliminary studies on this compound suggest a favorable safety profile, though further toxicological studies are warranted to fully understand its implications for human health .
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the target molecules.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: N,N-Dimethyl-5-[(methylamino)methyl]pyridin-2-amine
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- CAS No.: 179873-46-2
- SMILES : CN(C)C1=NC=C(C=C1)CNC
This compound features a pyridine core substituted at the 2-position with a dimethylamino group and at the 5-position with a methylaminomethyl group. The methylaminomethyl moiety introduces hydrogen-bonding capability, while the dimethylamino group enhances lipophilicity. Limited data on its physical properties (e.g., boiling point, solubility) are available, but its molecular weight and structure suggest moderate polarity suitable for pharmaceutical or agrochemical intermediates .
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Diversity
The following pyridine derivatives share structural motifs with the target compound but differ in substituents, influencing their physicochemical and functional properties:
Structural and Crystallographic Insights
- N,N-Diethyl-5-nitropyridin-2-amine : Exhibits planar pyridine rings with a mean C–C bond length of 0.002 Å, stabilized by intramolecular hydrogen bonds. The nitro group induces electron deficiency, affecting reactivity .
Biological Activity
N,N-Dimethyl-5-[(methylamino)methyl]pyridin-2-amine, often referred to as a pyridine derivative, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C8H12N3
- Molecular Weight : 152.20 g/mol
Its structure includes a pyridine ring with dimethyl and methylamino substituents, which are crucial for its biological interactions.
This compound exhibits its biological effects primarily through interactions with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, influencing various biochemical pathways. Ongoing research aims to clarify the precise molecular mechanisms involved in its action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Staphylococcus aureus | 0.25 |
| Candida albicans | 0.30 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Properties
The compound's potential in cancer treatment has also been investigated, particularly regarding its effects on mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers. Preliminary findings indicate that it may inhibit cell proliferation in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 (EGFR mutant) | 0.07 |
| H1975 (EGFR T790M mutant) | 0.10 |
These results position this compound as a promising candidate for further development in oncology .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of pyridine compounds for their antimicrobial activity. This compound exhibited significant inhibition against Pseudomonas aeruginosa, indicating its potential as an effective antimicrobial agent .
- Cancer Cell Proliferation : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines harboring EGFR mutations, suggesting a targeted therapeutic approach in treating resistant forms of lung cancer .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| N,N-Dimethyl-5-(aminomethyl)pyrimidin-2-amine | Moderate anticancer activity |
| N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-4-amine | Antimicrobial but less potent than the target compound |
The distinct combination of functional groups in this compound enhances its reactivity and biological efficacy compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
